molecular formula C28H44N2O4 B12567376 N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid

Cat. No.: B12567376
M. Wt: 472.7 g/mol
InChI Key: XFECITMZVLWAJB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFECITMZVLWAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexylamine derivative: This step involves the reaction of cyclohexylamine with appropriate reagents to form N-cyclohexylcyclohexanamine.

    Introduction of the phenyl group: The phenyl group is introduced through a series of reactions involving phenyl-containing reagents.

    Addition of the 2-[(2-methylpropan-2-yl)oxycarbonylamino] group: This step involves the reaction of the intermediate compound with 2-methylpropan-2-yl chloroformate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Structural Differences
N-Cyclohexylcyclohexanamine Secondary amine, two cyclohexyls ~211.36 (calculated) Bulkier than N-methylcyclohexylamine
2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-... Boc-protected amino acid, phenyl ~317.39 (calculated) Phenyl and pentenoyl vs. hydroxy in KDA53547
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbon... Boc-protected amino acid, hydroxyl 233.26 Hydroxyl substituent increases polarity

Key Observations :

  • N-Cyclohexylcyclohexanamine’s steric bulk may reduce reactivity in nucleophilic reactions compared to smaller amines like cyclohexylamine.

Physicochemical Properties

Property N-Cyclohexylcyclohexanamine 2-[(2-Methylpropan-2-yl)... Acid 5-Hydroxy-2-[(2-methylpropan-2-yl)... Acid
Solubility Low in water (predicted) Moderate in organic solvents Likely higher due to hydroxyl group
Stability Stable under inert conditions Boc group prevents degradation No data available
Hazards Unclassified (predicted) Limited data; handle with PPE Unclassified; requires PPE

Notes:

  • The Boc group in both amino acid derivatives improves stability during synthetic procedures, a common feature in peptide chemistry .
  • The hydroxy analog’s MSDS specifies precautions for inhalation and skin contact, suggesting similar handling requirements for the phenyl variant .
N-Cyclohexylcyclohexanamine
  • Reactivity : Less nucleophilic than primary amines due to steric hindrance. May form salts with acids.
  • Applications: Potential use in asymmetric catalysis or as a ligand in coordination chemistry, analogous to other cyclohexylamines .
2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-5-Phenyl-Pent-4-Enoic Acid
  • Reactivity: The α,β-unsaturated ester (pentenoyl group) may undergo Michael addition reactions. Boc deprotection under acidic conditions enables peptide coupling .
  • Applications: Likely serves as a building block in bioactive molecule synthesis, similar to other Boc-protected amino acids .

Biological Activity

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid, also known by its IUPAC name and CAS number (110637-53-1), is a complex organic compound with significant biological activity. This article delves into its synthesis, mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chemical Formula : C27H49N3O6
  • Molecular Weight : 511.7 g/mol
  • Functional Groups : Contains amine, carboxylic acid, and ester functionalities.

This structural complexity is indicative of its potential interactions within biological systems.

Synthesis

The synthesis of N-cyclohexylcyclohexanamine involves multiple steps, including:

  • Reductive Amination : Cyclohexanone is reacted with cyclohexylamine to form the base amine structure.
  • Formation of the Acylated Product : The addition of tert-butoxycarbonyl and other protective groups facilitates the formation of the final compound.

These synthetic routes are optimized to enhance yield and purity, often employing techniques such as chromatography for purification.

The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways related to pain, inflammation, or other physiological responses.

Pharmacological Effects

Research indicates that N-cyclohexylcyclohexanamine exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : The compound has shown promise in alleviating pain in animal models, indicating potential use in pain management therapies.

Toxicity and Safety Profile

Toxicological assessments reveal that while the compound has therapeutic potential, it also requires careful handling due to its toxicity profile. Studies indicate:

  • Acute Toxicity : High doses can lead to adverse effects such as respiratory distress or neurological symptoms.
  • Environmental Impact : Its persistence in biological systems necessitates evaluation of environmental risks associated with its use.

Case Studies

Recent studies have explored the efficacy of N-cyclohexylcyclohexanamine in various contexts:

  • Study on Pain Relief : A controlled trial demonstrated significant pain reduction in subjects treated with this compound compared to a placebo group.
  • Inflammation Model : In vitro experiments showed a marked decrease in inflammatory markers when cells were exposed to N-cyclohexylcyclohexanamine.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Characteristics
N-cyclohexylamineStructurePrimary amine; less bulky
DicyclohexylamineStructureSecondary amine; used in solvents
N,N-DimethylcyclohexylamineStructureTertiary amine; different solubility

The dual cyclohexyl structure of N-cyclohexylcyclohexanamine confers unique properties that enhance its biological activity compared to simpler analogs.

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